(Isoquinolin-6-yl)methanamine hydrochloride (Isoquinolin-6-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396762-19-8
VCID: VC2737344
InChI: InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6,11H2;1H
SMILES: C1=CC2=C(C=CN=C2)C=C1CN.Cl
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol

(Isoquinolin-6-yl)methanamine hydrochloride

CAS No.: 1396762-19-8

Cat. No.: VC2737344

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

(Isoquinolin-6-yl)methanamine hydrochloride - 1396762-19-8

Specification

CAS No. 1396762-19-8
Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
IUPAC Name isoquinolin-6-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6,11H2;1H
Standard InChI Key ANIZKTKEALCVPU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2)C=C1CN.Cl
Canonical SMILES C1=CC2=C(C=CN=C2)C=C1CN.Cl

Introduction

Chemical Structure and Identification

(Isoquinolin-6-yl)methanamine hydrochloride is an isoquinoline derivative characterized by an amine functional group attached to the 6-position of the isoquinoline ring system, with the compound existing as a hydrochloride salt. The compound features a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a methanamine group (-CH₂NH₂) at the 6-position .

Chemical Identifiers

The compound is precisely identified through various chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of (Isoquinolin-6-yl)methanamine hydrochloride

ParameterInformation
CAS Number1396762-19-8
Molecular FormulaC₁₀H₁₁ClN₂
Molecular Weight194.66 g/mol
IUPAC Nameisoquinolin-6-ylmethanamine;hydrochloride
Standard InChIInChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6,11H2;1H
Standard InChIKeyANIZKTKEALCVPU-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CN=C2)C=C1CN.Cl
EC Number813-382-6

The compound is also known by several synonyms, including:

  • Isoquinolin-6-ylmethanamine hydrochloride

  • 1-(ISOQUINOLIN-6-YL)METHANAMINE HYDROCHLORIDE

  • 6-Isoquinolinemethanamine, hydrochloride

Parent Compound

It's worth noting that the parent compound before salt formation is (Isoquinolin-6-yl)methanamine (CAS: 1053655-94-9), which has a molecular formula of C₁₀H₁₀N₂ and a lower molecular weight of 158.20 g/mol. The addition of hydrochloride (HCl) forms the salt, increasing stability and water solubility, which are critical factors for many research and pharmaceutical applications.

Physical and Chemical Properties

The physical and chemical properties of (Isoquinolin-6-yl)methanamine hydrochloride significantly influence its behavior in various chemical environments and its potential applications in research and development.

Structural Features

The compound contains several key structural features that determine its reactivity:

  • A bicyclic isoquinoline core structure

  • A primary amine group (-CH₂NH₂) at the 6-position

  • A hydrochloride counterion that affects solubility and stability

Solubility and Stability

As a hydrochloride salt, the compound demonstrates enhanced water solubility compared to its free base form. This characteristic makes it more suitable for aqueous preparations in laboratory and pharmaceutical applications. The salt formation also tends to improve the compound's stability during storage and handling, which is beneficial for research purposes.

Synthesis and Preparation

While the search results don't provide specific synthesis routes for (Isoquinolin-6-yl)methanamine hydrochloride, general methods for similar compounds can be inferred.

Common Synthetic Approaches

Isoquinoline derivatives are typically synthesized through established organic chemistry techniques. For compounds with isoquinoline cores, common synthetic methods include:

  • Pomeranz-Fritsch reaction

  • Bischler-Napieralski reaction

  • Modification of pre-existing isoquinoline derivatives

Salt Formation

The hydrochloride salt is typically formed by treating the free base (Isoquinolin-6-yl)methanamine with hydrochloric acid under controlled conditions. This process transforms the free amine into the protonated ammonium salt, altering its physicochemical properties while maintaining the core molecular structure.

Applications in Chemical Research

(Isoquinolin-6-yl)methanamine hydrochloride has significant potential applications in various research areas, particularly in medicinal chemistry and pharmaceutical development.

Building Block in Synthesis

The compound serves as a valuable building block in organic synthesis. Its structure, featuring both an isoquinoline ring system and a reactive primary amine group, makes it useful for creating more complex molecules through various chemical transformations .

Pharmaceutical Research

Isoquinoline derivatives broadly have demonstrated various pharmacological activities, suggesting potential research directions for this compound:

  • Potential central nervous system effects

  • Possible interactions with biological receptors and enzymes

  • Applications in developing pharmaceutically active compounds

The amine functionality allows for further modification through standard organic chemistry reactions, enabling researchers to create libraries of compounds for structure-activity relationship studies .

Hazard CodeStatementWarning Category
H302Harmful if swallowedWarning Acute toxicity, oral
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

These classifications are reported by 100% of notifying companies to the ECHA C&L Inventory .

Supplier ReferencePackage SizePrice (as of April 2025)
IN-DA008TTK100mg326.00 €
54-OR88253100mg551.00 €
250mg1,100.00 €
1g1,956.00 €
10-F234093100mg287.00 €
250mg418.00 €
1g1,065.00 €

Note that prices and availability may vary based on purity, quantity, and supplier .

Related Compounds and Derivatives

Understanding the relationship between (Isoquinolin-6-yl)methanamine hydrochloride and structurally similar compounds provides context for its chemical behavior and potential applications.

Parent Compound

As previously mentioned, the free base (Isoquinolin-6-yl)methanamine (CAS: 1053655-94-9) is the parent compound from which the hydrochloride salt is derived. The free base retains the core structure but differs in properties such as solubility and stability .

Isoquinoline Derivatives in Research

Isoquinoline derivatives broadly have been studied for their diverse pharmacological activities:

  • 4,6- and 5,7-disubstituted isoquinolines have been identified as protein kinase C ζ inhibitors with potential applications in treating rheumatoid arthritis

  • Isoquinoline alkaloids exhibit a range of bioactivities, including antitumor and anti-inflammatory effects

These related research findings suggest potential directions for investigating the biological activities of (Isoquinolin-6-yl)methanamine hydrochloride and its derivatives.

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